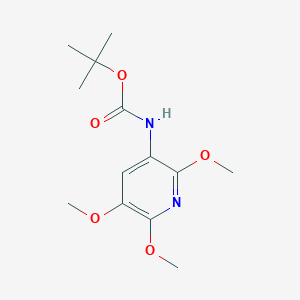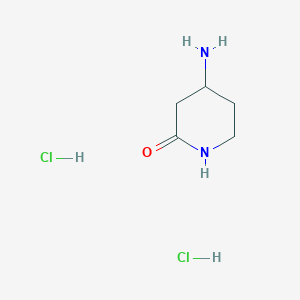
2-Chloro-5-(trifluoromethyl)pyridin-4-amine
Übersicht
Beschreibung
2-Chloro-5-(trifluoromethyl)pyridin-4-amine is a chemical compound with the CAS Number: 1061358-78-8 and a molecular weight of 196.56 . It is a solid substance .
Synthesis Analysis
The synthesis of 2-Chloro-5-(trifluoromethyl)pyridin-4-amine and its derivatives is a topic of interest in the agrochemical and pharmaceutical industries . For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC); subsequent vapor–phase fluorination of 2,3,5-DCTC produces 2,3,5-DCTF .Molecular Structure Analysis
The linear formula of 2-Chloro-5-(trifluoromethyl)pyridin-4-amine is C6H4ClF3N2 .Chemical Reactions Analysis
2-Chloro-5-(trifluoromethyl)pyridin-4-amine acts as a reactant in the synthesis of novel imidazo [1,2-a]pyridine-coumarin hybrid molecules as inhibitors of NS5B in potential treatment of Hepatitis C .Wissenschaftliche Forschungsanwendungen
Agrochemical Industry
- Field : Agrochemicals .
- Application : 2-Chloro-5-(trifluoromethyl)pyridin-4-amine and its derivatives are key structural ingredients in active agrochemical ingredients . They are used in the protection of crops from pests .
- Methods : The major method of synthesis involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . Another method relies on the assembly of pyridine from a trifluoromethyl-containing building block .
- Results : More than 20 new trifluoromethylpyridine (TFMP)-containing agrochemicals have acquired ISO common names . 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), a derivative of TFMP, is used as a chemical intermediate for the synthesis of several crop-protection products .
Pharmaceutical Industry
- Field : Pharmaceuticals .
- Application : TFMP and its derivatives are used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .
- Methods : Similar to the agrochemical industry, the synthesis of TFMP derivatives in the pharmaceutical industry involves either direct fluorination or the building-block method .
- Results : Many candidates containing the TFMP moiety are currently undergoing clinical trials . One specific derivative, 2-Amino-3-chloro-5-trifluoromethylpyridine, acts as a reactant in the synthesis of novel imidazo [1,2-a]pyridine-coumarin hybrid molecules as inhibitors of NS5B in potential treatment of Hepatitis C .
Herbicide Manufacturing
- Field : Agrochemicals .
- Application : This compound is used as an intermediate in the synthesis of fluazifop-P-butyl and haloxyfop-R-methyl, which are herbicides .
- Methods : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The resulting herbicides, fluazifop-P-butyl and haloxyfop-R-methyl, are used for weed control in agriculture .
Insecticide Manufacturing
- Field : Agrochemicals .
- Application : It is used as an intermediate in the synthesis of chlorfluazuron, an insecticide .
- Methods : The specific methods of application or experimental procedures are not detailed in the source .
- Results : Chlorfluazuron is an insect growth regulator and is used to control pests in a variety of settings .
Pharmaceutical Intermediate
- Field : Pharmaceuticals .
- Application : This compound is used as an intermediate in the synthesis of various pharmaceutical products .
- Methods : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The resulting pharmaceutical products are used in the treatment of various diseases .
Liquid Crystal Intermediate
- Field : Material Science .
- Application : It is used as an intermediate in the synthesis of certain types of liquid crystals .
- Methods : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The resulting liquid crystals are used in a variety of applications, including displays in electronics .
Synthesis of Fluazifop-P-butyl and Haloxyfop-R-methyl
- Field : Agrochemicals .
- Application : This compound is used as an intermediate in the synthesis of fluazifop-P-butyl and haloxyfop-R-methyl, which are herbicides .
- Methods : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The resulting herbicides, fluazifop-P-butyl and haloxyfop-R-methyl, are used for weed control in agriculture .
Synthesis of Chlorfluazuron
- Field : Agrochemicals .
- Application : It is used as an intermediate in the synthesis of chlorfluazuron, an insecticide .
- Methods : The specific methods of application or experimental procedures are not detailed in the source .
- Results : Chlorfluazuron is an insect growth regulator and is used to control pests in a variety of settings .
Synthesis of Liquid Crystals
- Field : Material Science .
- Application : It is used as an intermediate in the synthesis of certain types of liquid crystals .
- Methods : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The resulting liquid crystals are used in a variety of applications, including displays in electronics .
Synthesis of Imidazo [1,2-a]pyridine-coumarin Hybrid Molecules
- Field : Pharmaceuticals .
- Application : 2-Amino-3-chloro-5-trifluoromethylpyridine, a derivative of 2-Chloro-5-(trifluoromethyl)pyridin-4-amine, acts as a reactant in the synthesis of novel imidazo [1,2-a]pyridine-coumarin hybrid molecules .
- Methods : The specific methods of application or experimental procedures are not detailed in the source .
- Results : These hybrid molecules are potential inhibitors of NS5B in the treatment of Hepatitis C .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-chloro-5-(trifluoromethyl)pyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF3N2/c7-5-1-4(11)3(2-12-5)6(8,9)10/h1-2H,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVKYVDJDCQLPEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601263465 | |
| Record name | 2-Chloro-5-(trifluoromethyl)-4-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601263465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(trifluoromethyl)pyridin-4-amine | |
CAS RN |
1061358-78-8 | |
| Record name | 2-Chloro-5-(trifluoromethyl)-4-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1061358-78-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-5-(trifluoromethyl)-4-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601263465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![tert-Butyl 5-(3-hydroxyprop-1-yn-1-yl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B1527987.png)
![2-(tert-Butyl)oxazolo[4,5-c]pyridin-7-ol](/img/structure/B1527990.png)


![Tert-butyl 1H-pyrrolo[2,3-B]pyridin-6-ylcarbamate](/img/structure/B1527995.png)
![tert-Butyl (2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)carbamate](/img/structure/B1527996.png)
![4-Bromo-2-(tert-butyl)-7-chloro-6-iodooxazolo[4,5-C]pyridine](/img/structure/B1527997.png)
